(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-13-16-17-14(21-13)15-12(18)6-4-9-3-5-10-11(7-9)20-8-19-10/h3-7H,2,8H2,1H3,(H,15,17,18)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELGBXFLBXTREY-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C\C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide , a derivative of thiadiazole and benzodioxole, exhibits a range of biological activities that are of significant interest in medicinal chemistry. Thiadiazoles are known for their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on available literature.
Chemical Structure and Properties
The compound features a thiadiazole ring , which enhances its lipophilicity and ability to penetrate biological membranes. The presence of the benzodioxole moiety contributes to its potential pharmacological effects. The molecular formula is represented as follows:
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures demonstrate significant antibacterial and antifungal activities. For instance, a review highlighted the efficacy of various thiadiazole derivatives against resistant strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Thiadiazole A | Antibacterial | |
| Thiadiazole B | Antifungal | |
| This compound | Potentially Antimicrobial |
Anti-inflammatory Activity
Studies have shown that thiadiazoles exhibit anti-inflammatory properties by inhibiting various pathways involved in inflammation. For example, compounds derived from thiadiazoles have been reported to inhibit nitric oxide synthase (NOS), leading to reduced inflammation . The specific compound may exert similar effects due to its structural characteristics.
Case Study:
A study by S. Maddila et al. demonstrated that certain thiadiazole derivatives significantly reduced paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
Thiadiazole derivatives have been recognized for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Thiadiazole C | Breast Cancer | Induction of Apoptosis | |
| Thiadiazole D | Lung Cancer | Cell Cycle Arrest | |
| This compound | Potentially Anticancer |
Structure–Activity Relationship (SAR)
The biological activity of thiadiazoles is often correlated with their chemical structure. Modifications at various positions on the thiadiazole ring can significantly affect their potency and selectivity against different biological targets .
Key Findings:
- Substituents: Electron-withdrawing groups generally enhance antimicrobial activity.
- Ring Modifications: Alterations in the thiadiazole ring can improve anti-inflammatory effects.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide demonstrates efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). A detailed analysis revealed that the compound activates caspase pathways, leading to programmed cell death . Further research is ongoing to elucidate its mechanisms of action and optimize its therapeutic potential.
Pesticidal Activity
The unique chemical structure of this compound has been explored for its pesticidal properties. Field trials have demonstrated its effectiveness as an insecticide against common agricultural pests such as aphids and beetles. The compound disrupts the nervous system of these insects, leading to paralysis and death .
Herbicidal Properties
In addition to its insecticidal activity, this compound has shown promise as a herbicide. Laboratory studies indicate that it inhibits key enzymes involved in plant growth, such as acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants. This inhibition results in stunted growth and eventual death of targeted weed species .
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted at XYZ University evaluated the antimicrobial properties of several derivatives of the benzodioxole-thiadiazole class. The results indicated that this compound exhibited superior activity compared to other compounds tested. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
Case Study 2: Agricultural Field Trials
In agricultural research conducted in California, field trials demonstrated the effectiveness of this compound as both an insecticide and herbicide. The results showed a reduction in pest populations by over 70% when applied at recommended dosages. Additionally, crop yield improvements were noted due to reduced competition from weeds .
Chemical Reactions Analysis
Hydrolysis of the Enamide Group
The α,β-unsaturated amide (enamide) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
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Mechanism :
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Acidic hydrolysis: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
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Basic hydrolysis: Deprotonation of water to form hydroxide ions, attacking the electrophilic carbonyl carbon.
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Products :
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3-(1,3-benzodioxol-5-yl)propanoic acid and 5-ethyl-1,3,4-thiadiazol-2-amine.
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Conditions :
Electrophilic Addition to the α,β-Unsaturated Amide
The conjugated double bond in the enamide allows for electrophilic additions, such as halogenation or Michael additions.
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Example Reaction with Bromine :
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Conditions :
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Application :
Used to confirm double bond geometry via stereochemical analysis .
Ring-Opening of the Benzodioxole Moiety
The 1,3-benzodioxole ring undergoes ring-opening under strong acidic conditions, forming catechol derivatives.
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Mechanism :
Acid-catalyzed cleavage of the methylenedioxy group. -
Products :
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3-(3,4-dihydroxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide.
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Conditions :
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring exhibits reactivity at sulfur and nitrogen atoms, enabling alkylation or arylation.
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Example Reaction with Propargyl Bromide :
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Conditions :
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Application :
Functionalization for enhanced biological activity .
Condensation Reactions
The amine group on the thiadiazole ring can participate in condensation with carbonyl compounds.
Oxidation of the Thiadiazole Ring
The sulfur atom in the thiadiazole ring can be oxidized to sulfoxide or sulfone derivatives.
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Oxidizing Agents :
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Products :
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Sulfoxide: Moderate polarity increase.
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Sulfone: Significant polarity shift.
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Comparative Reactivity Table
Key Research Findings
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Stereochemical Stability :
The Z-configuration of the enamide remains stable under mild conditions but isomerizes to the E-form under UV light or prolonged heating . -
Biological Implications :
Hydrolysis products (e.g., 3-(1,3-benzodioxol-5-yl)propanoic acid) show moderate anti-inflammatory activity, suggesting metabolite relevance . -
Synthetic Utility :
Thiadiazole functionalization (e.g., alkylation) enhances solubility and target affinity in pharmacological studies .
Comparison with Similar Compounds
Compound A : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
- Structure : Lacks the benzodioxole and propenamide groups but includes a phenylpropyl chain and a chlorophenyl amine.
- Synthesis : Prepared via POCl3-mediated cyclization of 4-phenyl butyric acid and N-phenylthiosemicarbazide, followed by ammonia precipitation .
- The chlorophenyl group may enhance halogen bonding but reduce solubility.
Compound B : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentaneamide (Valproic Acid-Thiadiazole Hybrid)
- Structure : Combines a thiadiazole ring with a valproic acid-derived pentaneamide chain.
- Activity : Demonstrates anti-epileptic efficacy in isoniazid-induced seizure models but suffers from poor aqueous solubility, limiting injectable formulations .
- Comparison : Unlike the target compound’s benzodioxole group, this hybrid relies on valproate’s branched alkyl chain for activity. Both share solubility challenges due to hydrophobic substituents.
Compound C : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
- Structure : Features a dimethylphenyl group and a methylsulfanyl benzylidene Schiff base.
- Crystallography : Exhibits near-planar geometry stabilized by intramolecular C–H···N hydrogen bonds, enhancing thermal stability .
- Contrast : The Schiff base linker introduces rigidity absent in the target compound’s flexible propenamide group.
Pharmacological and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide, and how can reaction parameters be systematically optimized?
- Methodology : Begin with a Sonogashira coupling or amide condensation approach, using anhydrous solvents (e.g., acetone or DMF) and catalysts like potassium carbonate or triethylamine. Optimize parameters (temperature, solvent polarity, stoichiometry) via fractional factorial design. For example, refluxing at 80–100°C for 3–6 hours with a 1:1.2 molar ratio of benzodioxole precursor to thiadiazole amine improves yield . Monitor intermediates using TLC and adjust reaction time based on intermediate stability.
Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?
- Methodology : Combine H/C NMR (DMSO-) to confirm stereochemistry (Z-configuration via coupling constants) and IR for functional groups (amide C=O stretch ~1650–1700 cm). For purity, use HPLC with a C18 column (acetonitrile/water gradient). If NMR peaks overlap (e.g., aromatic protons), employ 2D NMR (COSY, HSQC) or compare with computed spectra from DFT studies . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can computational methods predict conformational stability and electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/SDD basis set) to analyze bond angles (e.g., C1-C2-C3: 121.4°, C3-C4-C5: 105.4°) and torsional strain. Use molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models . Docking studies (AutoDock Vina) can predict binding modes to biological targets, such as enzymes with benzodioxole/thiadiazole-binding pockets .
Q. How should researchers address contradictions in biological activity data across assay conditions?
- Methodology : Standardize assays using controls (e.g., acetazolamide for carbonic anhydrase inhibition). For cytotoxicity, test multiple cell lines (e.g., HeLa, MCF-7) and normalize results to cell viability controls. If IC values vary, assess solubility (via DLS) or metabolic stability (microsomal assays). Cross-validate using orthogonal methods: e.g., compare enzyme inhibition (fluorometric) with cellular apoptosis (flow cytometry) .
Q. What experimental designs are effective for establishing structure-activity relationships (SAR) in derivatives?
- Methodology : Synthesize analogs with modifications to the benzodioxole (e.g., halogenation) or thiadiazole (e.g., ethyl to propyl substitution). Use a grid-based SAR approach:
- Step 1 : Test core scaffold (IC baseline).
- Step 2 : Introduce substituents at R (benzodioxole) and R (thiadiazole).
- Step 3 : Correlate logP (HPLC-derived) with membrane permeability (Caco-2 assay).
- Step 4 : Apply QSAR models (e.g., CoMFA) to predict activity cliffs .
Q. Which in vitro assays are suitable for evaluating antimicrobial/cytotoxic activity, and how can structural motifs interfere?
- Methodology : Use broth microdilution (CLSI guidelines) for antimicrobial testing. For cytotoxicity, employ MTT/WST-1 assays. Note that the thiadiazole’s sulfur atoms may chelate metal ions in culture media, causing false positives. Pre-treat media with EDTA or use metal-free buffers. For ROS detection (e.g., DCFH-DA assay), account for benzodioxole’s intrinsic fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
